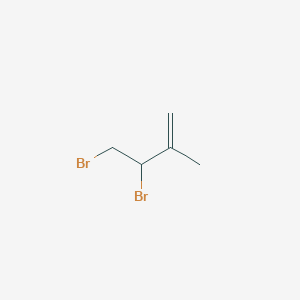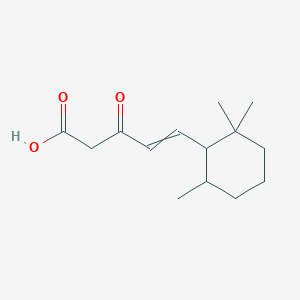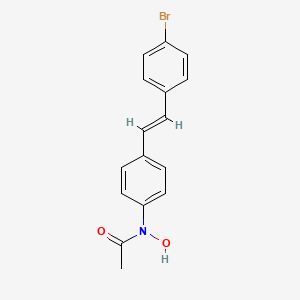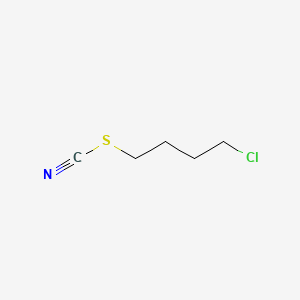
4-Chlorobutyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobutyl thiocyanate is an organic compound that features both a chlorinated alkyl group and a thiocyanate functional group
準備方法
Synthetic Routes and Reaction Conditions: 4-Chlorobutyl thiocyanate can be synthesized through the reaction of 4-chlorobutanol with thiocyanic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the formation of the thiocyanate ester. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 4-chlorobutyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
化学反応の分析
Types of Reactions: 4-Chlorobutyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The thiocyanate group can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include sulfonyl chlorides and sulfonic acids.
Reduction: Products include thiols and disulfides.
科学的研究の応用
4-Chlorobutyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce thiocyanate functionality into complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for thiocyanate-binding proteins.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-chlorobutyl thiocyanate involves its interaction with nucleophiles and electrophiles. The thiocyanate group can act as a nucleophile, attacking electrophilic centers in other molecules. Additionally, the chlorine atom can be displaced by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
類似化合物との比較
4-Chlorobutyl Chloride: Similar in structure but lacks the thiocyanate group.
Butyl Thiocyanate: Similar in structure but lacks the chlorine atom.
4-Bromobutyl Thiocyanate: Similar in structure but has a bromine atom instead of chlorine.
Uniqueness: 4-Chlorobutyl thiocyanate is unique due to the presence of both a chlorinated alkyl group and a thiocyanate functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications .
特性
CAS番号 |
64047-99-0 |
|---|---|
分子式 |
C5H8ClNS |
分子量 |
149.64 g/mol |
IUPAC名 |
4-chlorobutyl thiocyanate |
InChI |
InChI=1S/C5H8ClNS/c6-3-1-2-4-8-5-7/h1-4H2 |
InChIキー |
RTDSLKLCOSEZTI-UHFFFAOYSA-N |
正規SMILES |
C(CCCl)CSC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)

![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
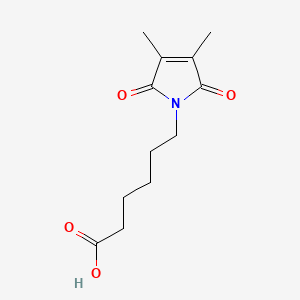


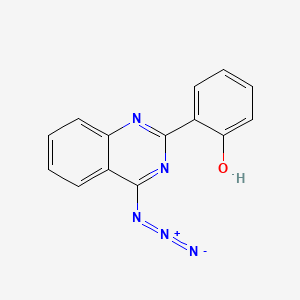
![1-[3-(2-Ethenyl-2-methylcyclopentylidene)propyl]-3-methoxybenzene](/img/structure/B14499160.png)
